N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
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Overview
Description
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate hydrazones and thioamides under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products
Scientific Research Applications
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways . Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole core and exhibit comparable pharmacological activities.
1,2,3-Triazoles: Known for their broad biological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: These compounds also possess a thiazole ring and are studied for their diverse pharmacological applications.
Uniqueness
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE stands out due to its unique combination of a fluorophenyl group and a methoxy-methylphenyl group, which may enhance its binding affinity and specificity towards certain molecular targets . This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C22H20FN5O3S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
InChI |
InChI=1S/C22H20FN5O3S/c1-13-6-7-18(31-2)17(10-13)25-21(30)20(29)24-9-8-16-12-32-22-26-19(27-28(16)22)14-4-3-5-15(23)11-14/h3-7,10-12H,8-9H2,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
HFBKGWBIKMNVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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